Isoleucylhydroxamic acid

Overview

Description

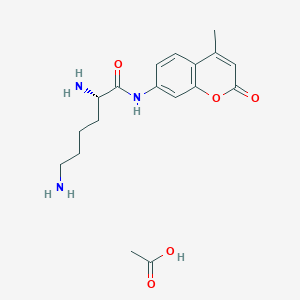

Isoleucylhydroxamic acid (IHA) is a hydroxamic acid derivative that has gained attention in recent years due to its potential applications in scientific research. IHA is a chelating agent that can bind to metals, and it has been shown to have various biochemical and physiological effects. In addition, this paper will list future directions for the use of IHA in scientific research.

Scientific Research Applications

Enzymology and Structural Biology

Isoleucylhydroxamic acid is relevant in the study of acetohydroxy acid isomeroreductase, an enzyme crucial in the biosynthesis of amino acids like isoleucine, valine, and leucine. This enzyme's uniqueness, due to its presence only in plants and microorganisms, makes it a potential target for specific herbicides and fungicides. Techniques like enzymology, molecular biology, mass spectrometry, X-ray crystallography, and theoretical simulation are employed to understand its inhibition by potential herbicides and its complex reaction mechanism (Dumas et al., 2001).

Organic Chemistry and Synthesis

In organic chemistry, hydroxamic acids, including this compound, are studied for their unique reactions. A novel method for synthesizing nitrile oxides involves dehydration of O-silylated hydroxamic acids, presenting a general approach for one-step generation of nitrile oxides, which are significant in various chemical applications (Muri et al., 2000).

Metalloenzyme Inhibition

Hydroxamic acids, including this compound, play a crucial role in inhibiting metalloenzymes. These acids exhibit activity against enzymes containing metal ions like Zn, Fe, or Ni in their catalytic domains. They have applications in cancer treatment, cardiovascular diseases, and more, due to their inhibitory properties (Marmion et al., 2013).

Theoretical and Computational Studies

Theoretical investigations provide insights into the properties and interactions of hydroxamic acids. Studies on formohydroxamic acid, a small homolog of this compound, have been conducted at various theoretical levels to understand its structure and interactions with other molecules (Kakkar, 2013).

Biomedical Applications

This compound's derivatives, particularly benzohydroxamic acid, have emerged as potent metal chelators and efficient enzyme inhibitors. Their applications include inhibiting enzymes such as ribonucleotide reductase, urease, and matrix metalloproteinase (Arora & Kakkar, 2012).

Proteomics and Mass Spectrometry

Mass spectrometry techniques use the unique properties of amino acids, including isoleucine, for differentiating isomers in biological macromolecules. This has implications in various fields like pharmaceutical research, proteomics, and environmental chemistry (Hurtado & O’Connor, 2012).

Organometallic Chemistry

Research on the organometallic derivatives of hydroxamic acids, which include this compound, focuses on their potential medicinal applications. These derivatives exhibit unique structural properties and show promise in medicinal chemistry (Schraml, 2000).

Corrosion Inhibition and Environmental Applications

Hydroxamic acids like this compound are effective corrosion inhibitors for metals in acidic mediums. Their chelating properties make them suitable for environmental-friendly applications in corrosion prevention (Verma et al., 2020).

Coordination Chemistry and Chemical Biology

The coordination chemistry of hydroxamic acids, including this compound, is significant in understanding their interaction with various transition metals. This has implications in chemical biology, especially in the inhibition of metalloproteins and the treatment of metal-associated diseases (Codd, 2008).

Plant Biology and Development

Isoleucine, a branched-chain amino acid whose biosynthesis involves enzymes that this compound can influence, plays a crucial role in plant development. Studies on Arabidopsis mutants deficient in isoleucine have provided insights into its role in root development and the regulation of gene transcription (Yu et al., 2012).

Mechanism of Action

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other hydroxamic acids , but this is purely speculative and requires further investigation.

Biochemical Pathways

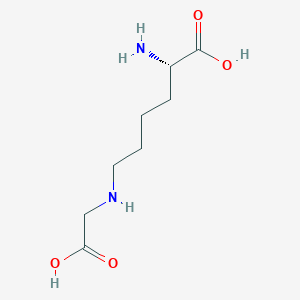

It’s worth noting that isoleucine, a component of this compound, is involved in several metabolic processes . It’s part of the branched-chain amino acids (BCAAs) group, which plays a crucial role in protein synthesis and energy production .

properties

IUPAC Name |

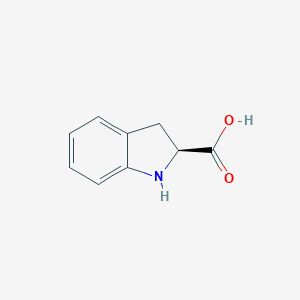

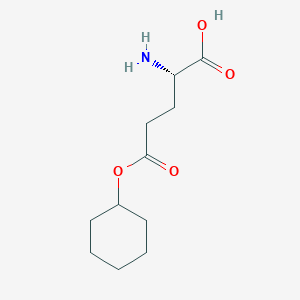

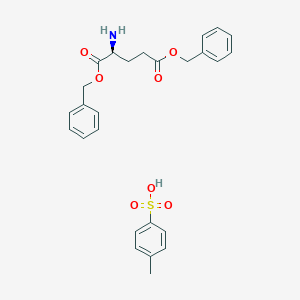

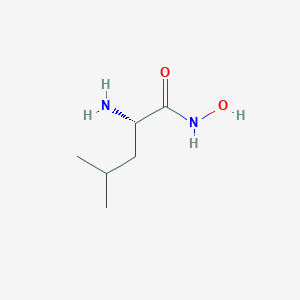

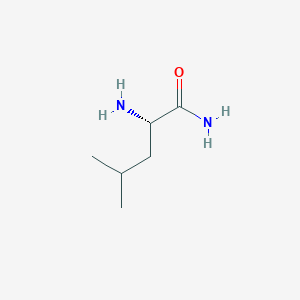

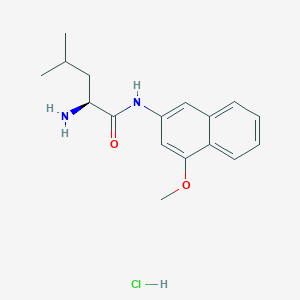

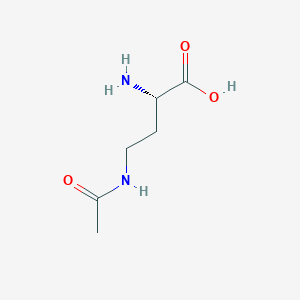

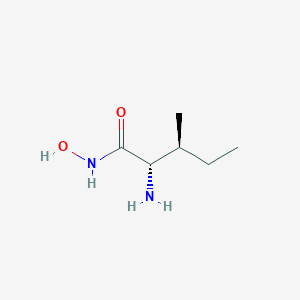

(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKATDLSKRGLMZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185817 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31982-77-1 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031982771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.